Cyclobut-1-en-3-yne
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobut-1-en-3-yne can be synthesized through various methods, including:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of suitable precursors under specific conditions.
Photochemical Reactions: Photochemical [2+2] cycloadditions are another route to synthesize this compound.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of synthetic organic chemistry can be applied to scale up the production. This would involve optimizing reaction conditions, using efficient catalysts, and ensuring the safety and stability of the highly strained compound during production.
Chemical Reactions Analysis
Types of Reactions: Cyclobut-1-en-3-yne undergoes various types of chemical reactions, including:
Cycloaddition Reactions: Due to its strained ring structure, this compound readily participates in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these transformations are less commonly reported.
Common Reagents and Conditions:
Cycloaddition Reagents: Common reagents for cycloaddition reactions include transition metal catalysts like rhodium and gold complexes.
Oxidation and Reduction Reagents: Typical oxidation reagents might include peroxides or other strong oxidizing agents, while reduction could involve hydrogenation catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can yield various cyclobutene derivatives, while oxidation and reduction can lead to different functionalized cyclobutane compounds .
Scientific Research Applications
Cyclobut-1-en-3-yne has several applications in scientific research:
Mechanism of Action
The mechanism by which cyclobut-1-en-3-yne exerts its effects is primarily through its highly strained ring structure, which makes it highly reactive. The compound can interact with various molecular targets and pathways, depending on the specific reactions it undergoes. For example, in cycloaddition reactions, the strained ring can open up to form new bonds, leading to the formation of more stable products .
Comparison with Similar Compounds
Cyclobutene: Similar to cyclobut-1-en-3-yne but lacks the triple bond, making it less strained and reactive.
Cyclopropene: Another strained ring compound, but with a three-membered ring structure, leading to different reactivity patterns.
Uniqueness: this compound is unique due to the presence of both a double and a triple bond within a four-membered ring, resulting in significant ring strain and high reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies .
Properties
CAS No. |
114251-99-9 |
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Molecular Formula |
C4H2 |
Molecular Weight |
50.06 g/mol |
InChI |
InChI=1S/C4H2/c1-2-4-3-1/h1-2H |
InChI Key |
AQXQCRKNTOEWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C=C=C1 |
Origin of Product |
United States |
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